N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, a formyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-formylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c1-17(14,15)12-9-4-8(16-7-2-3-7)5-11-10(9)6-13/h4-7,12H,2-3H2,1H3 |
InChI Key |
OTWVBLPQXNQJBB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)OC2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopropoxy and formyl groups.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride under basic conditions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve a high purity level.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-Cyclopropoxy-3-formylpyridin-2-YL)methanesulfonamide: This compound has a similar structure but with different positions of the formyl and cyclopropoxy groups.
N-(3-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide: Another similar compound with variations in the positions of the substituents.
N-(4-Cyclopropoxy-5-formylpyridin-3-YL)methanesulfonamide: This compound also shares a similar core structure but with different substituent positions.
These compounds highlight the uniqueness of this compound in terms of its specific substituent positions and resulting chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
